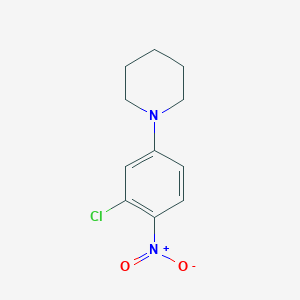

1-(3-Chloro-4-nitrophenyl)piperidine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, often including the formation of piperidine rings and the introduction of nitro and chloro substituents. For example, the synthesis of a side product in benzothiazinone synthesis is reported, which includes a piperidine ring with a nitrophenyl substituent . Another study describes the synthesis of a piperidine derivative with a nitrobenzenesulfonyl group . These syntheses typically require careful control of reaction conditions and the use of specific reagents to achieve the desired substitution patterns.

Molecular Structure Analysis

The molecular structures of related compounds have been characterized using techniques such as X-ray crystallography. For instance, the crystal structure of a dichloro nitrophenyl piperidinone shows a piperidinone ring in a chair conformation with chloro and nitro substituents . Similarly, the structure of a piperidinol derivative reveals a chair conformation of the piperidine ring and coplanarity of the nitrophenyl system . These studies provide insights into the conformational preferences and steric effects of substituents on the piperidine ring.

Chemical Reactions Analysis

The chemical reactivity of related compounds often involves interactions between functional groups, such as hydrogen bonding and charge transfer. For example, a study on piperidinium carboxylic acid complexes with dichloro nitrophenol discusses the formation of hydrogen-bonded dimers and cyclamers . Another paper investigates the hydrogen bonding network in a complex of isonipecotic acid with dichloro nitrophenol . These interactions are crucial for understanding the chemical behavior and potential applications of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structures. For instance, the presence of nitro groups can contribute to the non-linear optical properties of a compound . The crystal packing and intermolecular interactions, such as hydrogen bonds and π interactions, can affect the compound's stability and solubility . Spectroscopic studies, including Raman and FTIR, provide detailed information about the vibrational modes and potential energy distribution within the molecules .

Wissenschaftliche Forschungsanwendungen

Ionic Liquid Influence on Reaction Rates

Research by Millán et al. (2013) investigated the impact of ionic liquids on the rate and mechanism of reactions involving piperidine. They focused on the aminolysis of p-nitrophenyl acetate by different secondary amines, including piperidine, in various solvents. This study highlights the role of medium effects on the reaction rates, providing valuable insights into the chemical behavior of compounds like 1-(3-Chloro-4-nitrophenyl)piperidine in different environments (Millán et al., 2013).

Kinetics of Alicyclic Amine Reactions

The kinetic behavior of alicyclic amines, including piperidine, in reactions with various nitrophenyl thionocarbonates was studied by Castro et al. (2001). Their findings provide a comprehensive understanding of the reaction kinetics and mechanisms, essential for pharmaceutical and chemical applications involving compounds like 1-(3-Chloro-4-nitrophenyl)piperidine (Castro et al., 2001).

Structural Studies and Enantiomeric Resolution

A study by Ali et al. (2016) conducted enantiomeric resolution and simulation studies on various stereomers of a related compound, 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione. Their research, focusing on chiral resolution and molecular interactions, can be relevant to understanding the structural aspects of 1-(3-Chloro-4-nitrophenyl)piperidine (Ali et al., 2016).

Bioactivity of Piperidine Derivatives

Research on the synthesis and bioactivity of Mannich bases with piperidine moieties, conducted by Unluer et al. (2016), revealed insights into the cytotoxicity and enzyme inhibitory activities of these compounds. This research is pertinent to understanding the biological activities of 1-(3-Chloro-4-nitrophenyl)piperidine derivatives (Unluer et al., 2016).

Reactivity in Nucleophilic Substitution Reactions

The work by Braz and Echevarria (1996) on the nucleophilic substitution reactions of 3-N-(4-chloro-3-nitrophenyl)sydnone with piperidine provides important information on the reactivity of similar nitrophenyl compounds in substitution reactions (Braz, & Echevarria, 1996).

Zukünftige Richtungen

The future directions for the study and application of 1-(3-Chloro-4-nitrophenyl)piperidine could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by exploring the pharmacophore space due to sp3-hybridization and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Wirkmechanismus

Target of Action

It’s worth noting that similar compounds, such as apixaban, are known to inhibit blood coagulation factor xa

Mode of Action

For instance, the piperidine ring is a common feature in many biologically active compounds and can contribute to the stereochemistry of the molecule . This could influence how 1-(3-Chloro-4-nitrophenyl)piperidine interacts with its targets.

Pharmacokinetics

Similar compounds, such as apixaban, are known to have good bioavailability and linear pharmacokinetics

Eigenschaften

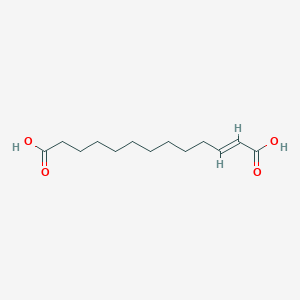

IUPAC Name |

1-(3-chloro-4-nitrophenyl)piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O2/c12-10-8-9(4-5-11(10)14(15)16)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUQALCRSHGQYBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Chloro-4-nitrophenyl)piperidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

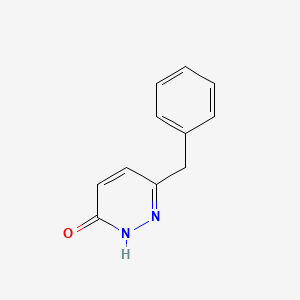

![3-Cyclobutene-1,2-dione, 3-[[3,5-bis(trifluoromethyl)phenyl]amino]-4-[[(1R,2R)-1,2-diphenyl-2-(1-piperidinyl)ethyl]amino]-](/img/structure/B3034219.png)

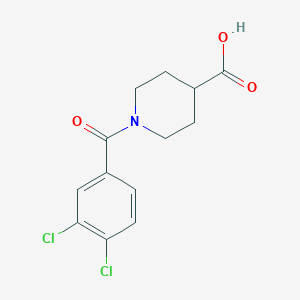

![3-[(3,4-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B3034239.png)